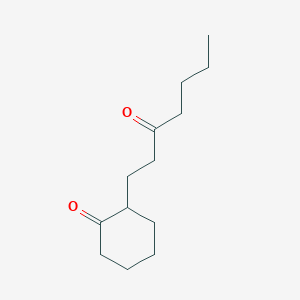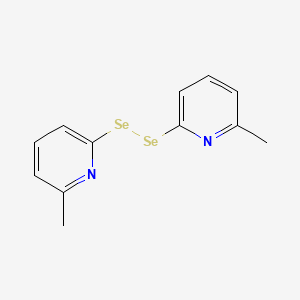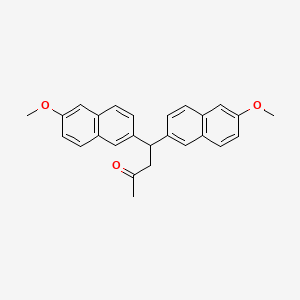
1,2-Dibromopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromopropan-2-ol is an organic compound with the molecular formula C₃H₆Br₂O. It is a dihalogenated alcohol, which means it contains two bromine atoms and one hydroxyl group. This compound is part of the vicinal dihalide family and is known for its reactivity due to the presence of both bromine atoms and the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromopropan-2-ol can be synthesized through the bromination of propylene glycol. The reaction involves the addition of bromine to propylene glycol under controlled conditions to yield this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of propylene oxide. The reaction is conducted in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and yield. The process involves the addition of bromine to propylene oxide, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromopropan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form glycols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, when treated with strong bases like potassium hydroxide.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Potassium hydroxide in ethanol under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of glycols.
Elimination: Formation of alkenes like propene.
Oxidation: Formation of carbonyl compounds like ketones or aldehydes.
Scientific Research Applications
1,2-Dibromopropan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, such as flame retardants and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dibromopropan-2-ol involves its reactivity with nucleophiles and bases. The presence of two bromine atoms makes it highly electrophilic, allowing it to undergo nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. The compound’s reactivity is influenced by the steric and electronic effects of the bromine atoms and the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
1,3-Dibromopropane: Contains bromine atoms at different positions, leading to different reactivity and applications.
1,2,3-Tribromopropane: Contains an additional bromine atom, increasing its reactivity and potential toxicity.
Uniqueness
1,2-Dibromopropan-2-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo substitution, elimination, and oxidation reactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
138863-64-6 |
|---|---|
Molecular Formula |
C3H6Br2O |
Molecular Weight |
217.89 g/mol |
IUPAC Name |
1,2-dibromopropan-2-ol |
InChI |
InChI=1S/C3H6Br2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
InChI Key |
XXDPVLXGNHEIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)


![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
